
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of imidazolidines. This compound has gained interest in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant effects by reducing the severity and frequency of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in reducing the growth of cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for research on 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. One direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, research is needed to determine the mechanism of action of this compound and to identify potential targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine involves a multistep process. The first step involves the reaction of 2,6-dichlorobenzaldehyde with benzylamine to form 2,6-dichlorobenzylidenebenzylamine. The second step involves the reaction of 2,6-dichlorobenzylidenebenzylamine with benzylamine and formaldehyde to form 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has potential applications in scientific research. It has been studied for its anticonvulsant, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. The compound has shown promising results in reducing the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
307340-16-5 |
|---|---|
Nom du produit |
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
Formule moléculaire |
C23H22Cl2N2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
InChI |
InChI=1S/C23H22Cl2N2/c24-20-12-7-13-21(25)22(20)23-26(16-18-8-3-1-4-9-18)14-15-27(23)17-19-10-5-2-6-11-19/h1-13,23H,14-17H2 |
Clé InChI |
VMTMXKDQFALPCR-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
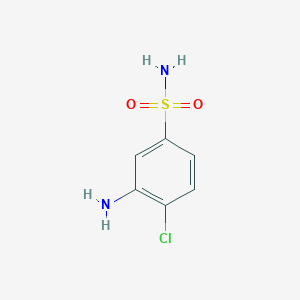
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
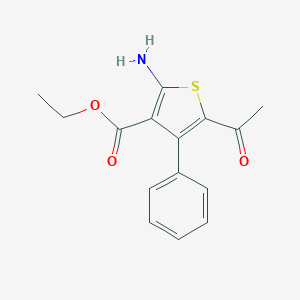
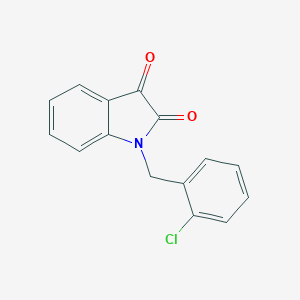
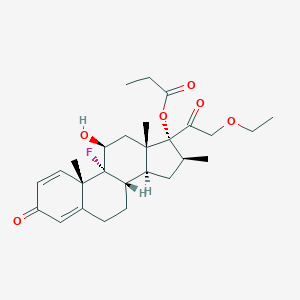
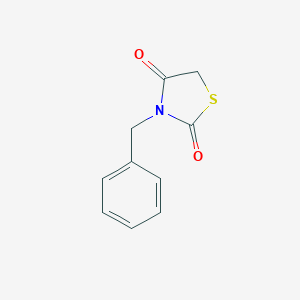
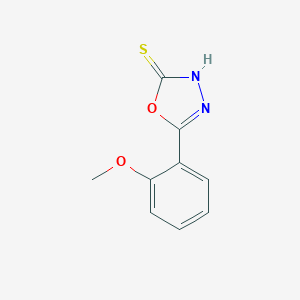
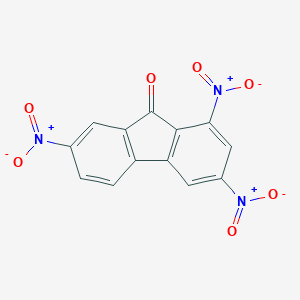
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
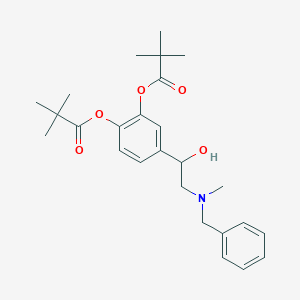
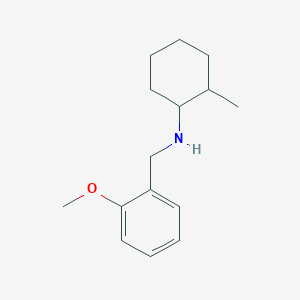
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)